![molecular formula C45H74O10 B076844 (1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione CAS No. 11052-72-5](/img/structure/B76844.png)
(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione
描述
Synthesis Analysis
The synthesis of complex cyclic compounds often involves multi-step reactions and the use of specialized reagents. For instance, the synthesis of related compounds like 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile demonstrates the complexity involved in creating spiro compounds, which are likely relevant to our compound of interest (Kayukova et al., 1998).
Molecular Structure Analysis
The molecular structure of complex organic compounds like our target molecule is typically analyzed using spectroscopic methods. For example, the structure of 8,10-Dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane, another spiro compound, was confirmed using IR, 1H and 13C NMR spectroscopy, and mass spectrometry (Kukharev, 1995). Such methods are crucial for determining the exact configuration of complex molecules.
Chemical Reactions and Properties
Spiro compounds, similar to our target molecule, often participate in a range of chemical reactions due to their unique structural features. For example, the reactions of spiro compounds with various reagents have been studied, showcasing their reactivity and potential for transformation into other valuable compounds (Smith & Dong, 2009).
Physical Properties Analysis
The physical properties of such complex compounds are usually determined through empirical studies. Properties like melting point, boiling point, solubility, and crystalline structure are typically investigated. While specific data on the compound is not available, related studies on similar spiro compounds provide insights into the methodologies used for such analyses.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are key to understanding a compound's potential applications. For instance, the study of reactions and the formation of derivatives of similar complex molecules provides valuable insights into their chemical behavior (Lee et al., 1997).
科学研究应用
Synthesis of Chiral Spiroacetals from Carbohydrates :In research focused on chiral spiroacetals derived from carbohydrates, scientists have developed techniques for spirocyclization reactions from homologated carbohydrates using intramolecular hydrogen abstraction promoted by alkoxy radicals. This work has led to the creation of various spiroacetal enantiomers from the same carbohydrate source, showcasing the adaptability of carbohydrate-based starting materials in synthesizing complex molecular structures (Martín, Salazar, & Suárez, 1995).
Large Heterocyclic Rings from Carbohydrate Precursors :The study conducted by Stoddart, Szarek, and Jones (1969) demonstrated the potential of carbohydrate precursors in synthesizing large heterocyclic rings. Their work involved periodate oxidation followed by borohydride reduction and acetylation, resulting in complex molecules with multiple acetoxymethyl groups and oxygen atoms, indicating the versatility of carbohydrates in constructing large and intricate cyclic structures (Stoddart, Szarek, & Jones, 1969).
Non-Iterative Asymmetric Synthesis of Polypropanoates :In the field of polypropanoate synthesis, a non-iterative method for creating long-chain and polycyclic polypropanoate fragments was developed. The research shows that starting from 2,2'-ethylidenebis[3,5-dimethylfuran], the researchers achieved high stereo- and enantioselectivity in creating complex polypropanoate structures, indicating the potential of these methods in synthesizing intricate molecular architectures (Marchionni & Vogel, 2001).
Synthesis of Oligomers with Hydroxyimino Groups :The synthesis of oligomers containing hydroxyimino groups or isoxazole rings from octane-3,6-dione and undecane-3,6,9-trione showcases the potential of these compounds in various applications, including as intermediates in the production of polymers or other advanced materials (Yukimasa, Sawai, Obata, & Takizawa, 1977).
属性
IUPAC Name |
22-ethyl-7,11,15-trihydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O10/c1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMLZMMKTYEOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
22-Ethyl-7,11,15-trihydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
CAS RN |
11052-72-5 | |
| Record name | Oligomycin A, 12-deoxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



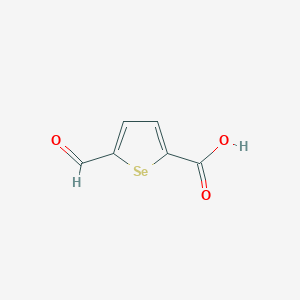

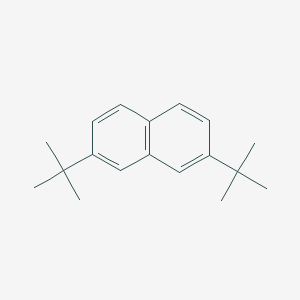
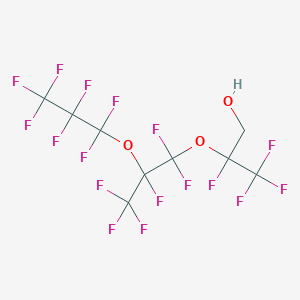
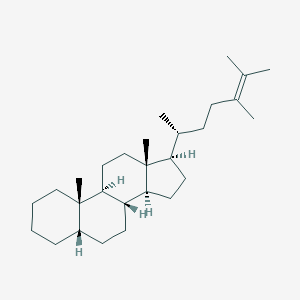

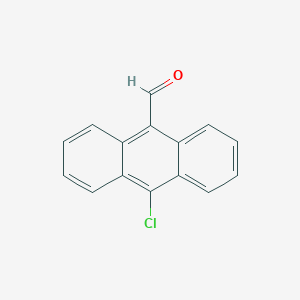


![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)
![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)
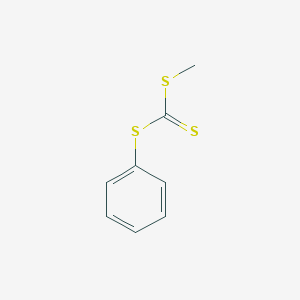
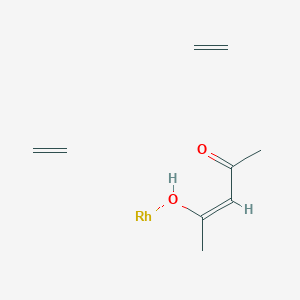
![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)